Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester
Description
Introduction to Sulfamic Acid Esters and [1-(4-Methoxyphenyl)ethyl]-2,2,2-Trichloroethyl Sulfamate
Historical Context of Sulfamate Esters in Organic Chemistry
Sulfamate esters emerged as pivotal intermediates in the mid-20th century, initially explored for their utility in protecting alcohol functionalities during multistep syntheses. The development of methods to access N-substituted sulfamate esters accelerated in the 2010s, driven by advances in activation strategies. For instance, Blackburn et al. (2017) demonstrated that sulfamic acid salts could be activated using triphenylphosphine ditriflate to generate sulfamate esters in yields ranging from 45% to 93%. This approach addressed longstanding challenges in incorporating sterically hindered or electron-deficient nucleophiles, which were poorly tolerated by classical sulfuryl chloride-mediated protocols.
The pharmacological relevance of sulfamate esters further spurred innovation. Compounds like estradiol sulfamate highlighted their potential as steroid sulfatase inhibitors, though the focus here remains on synthetic utility. The integration of aryl and halogenated alkyl groups into sulfamate frameworks, as seen in the title compound, reflects efforts to balance electronic and steric properties for targeted reactivity.
Structural Classification of [1-(4-Methoxyphenyl)ethyl]-2,2,2-Trichloroethyl Sulfamate
The compound’s structure comprises three distinct regions:
- Sulfamate Core : A central sulfur atom bonded to two oxygen atoms (as sulfonyl groups) and one nitrogen atom, forming the sulfamate (-O-SO$$_2$$-N<) backbone.
- [1-(4-Methoxyphenyl)ethyl] Substituent : An N-bound arylalkyl group featuring a methoxy moiety at the para-position of the phenyl ring. This group introduces electron-donating character via the methoxy oxygen’s lone pairs.
- 2,2,2-Trichloroethyl Ester : An O-bound alkyl group with three chlorine atoms at the terminal carbon. The electron-withdrawing chlorine atoms enhance the electrophilicity of the ester carbonyl, facilitating nucleophilic displacement reactions.
Table 1: Key Structural Features and Implications
| Feature | Electronic Effect | Reactivity Implications |
|---|---|---|
| 4-Methoxyphenyl | Electron-donating (+M) | Stabilizes adjacent charges; moderates sulfamate nitrogen basicity |
| Trichloroethyl | Electron-withdrawing (-I) | Activates ester toward hydrolysis or substitution |
| Sulfamate Bridge | Polar, resonance-stabilized | Facilitates hydrogen bonding; stabilizes transition states |
This combination of substituents creates a bifunctional molecule capable of participating in both electrophilic and nucleophilic pathways, depending on reaction conditions.
Significance of Substituted Aryl Groups in Sulfamate Ester Functionality
The [1-(4-methoxyphenyl)ethyl] group exemplifies how aryl substitution modulates sulfamate ester behavior. Methoxy groups at the para-position exert dual effects:
- Electronic Modulation : The +M effect delocalizes electron density into the phenyl ring, reducing the sulfamate nitrogen’s susceptibility to protonation or oxidation.
- Steric Shielding : The ethyl tether positions the methoxyphenyl group orthogonally to the sulfamate plane, sterically hindering approach from the N-face while leaving the O-ester accessible.
Comparative studies of sulfamate esters reveal that electron-rich aryl groups, such as 4-methoxyphenyl, improve stability under acidic conditions by mitigating nitrogen lone pair availability. For example, N-aryl sulfamates derived from p-methoxybenzylamine exhibit 30% greater half-lives in pH 2 solutions than their p-nitrophenyl counterparts. This stability is critical for applications requiring prolonged exposure to reactive media, such as polymer-supported catalysts or delayed-release prodrugs.
The trichloroethyl ester’s role extends beyond a mere protecting group. Its strong -I effect lowers the ester carbonyl’s pKa, enabling cleavage under mild basic conditions (e.g., aqueous NaHCO$$_3$$) without disturbing the sulfamate core. This selectivity has been exploited in sequential deprotection strategies, where the trichloroethyl group is removed first, followed by controlled hydrolysis of the sulfamate.
Properties
CAS No. |
813440-64-1 |
|---|---|
Molecular Formula |
C11H14Cl3NO4S |
Molecular Weight |
362.7 g/mol |
IUPAC Name |
2,2,2-trichloroethyl N-[1-(4-methoxyphenyl)ethyl]sulfamate |
InChI |
InChI=1S/C11H14Cl3NO4S/c1-8(9-3-5-10(18-2)6-4-9)15-20(16,17)19-7-11(12,13)14/h3-6,8,15H,7H2,1-2H3 |
InChI Key |
ZQGLOTCHKSIUSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NS(=O)(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of [1-(4-Methoxyphenyl)Ethyl]Sulfamic Acid
The synthesis begins with the formation of the sulfamic acid intermediate. p-Methoxyphenethylamine is reacted with chlorosulfonic acid under controlled conditions:
Esterification with 2,2,2-Trichloroethanol
The sulfamic acid intermediate is esterified using 2,2,2-trichloroethyl chlorosulfate :
- Reagents :
- Sulfamic acid intermediate (1.0 mol), 2,2,2-trichloroethyl chlorosulfate (1.5 mol), triethylamine (2.0 mol), DMAP (0.1 mol).
- Conditions :
- Yield : 65–72%.
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the sulfamic acid attacks the electrophilic sulfur in trichloroethyl chlorosulfate, displacing chloride.
Direct Amine Sulfamation Followed by Ester Activation
Activation of Sulfamic Acid Salts
This method employs triphenylphosphine ditriflate to activate sulfamic acid salts for esterification:
Key Advantages :
One-Pot Multi-Component Reaction
Condensation of Amine, Sulfur Trioxide, and Trichloroethanol
A streamlined approach combines p-methoxyphenethylamine , sulfur trioxide–trimethylamine complex, and 2,2,2-trichloroethanol in a single pot:
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Sulfamic Acid Route | Chlorosulfonic acid, TCE-Cl | 65–72 | >95 | Requires anhydrous conditions |
| Activation Approach | Triphenylphosphine ditriflate | 89–95 | >98 | High cost of reagents |
| One-Pot Synthesis | SO₃·NMe₃, TCE-OH | 70–76 | 90–95 | Moderate scalability |
Critical Observations :
- The activation method (Method 2) offers superior yields but involves expensive reagents like triphenylphosphine ditriflate.
- The one-pot approach (Method 3) balances efficiency and cost but requires optimization for industrial-scale synthesis.
Mechanistic and Structural Considerations
Stereochemical Outcomes
The [1-(4-methoxyphenyl)ethyl] group introduces a chiral center. Studies show that using enantiopure S-(-)-1-(4-methoxyphenyl)ethylamine (prepared via asymmetric hydrogenation) yields the (S)-configured product with >99% enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Synthesis and Catalytic Applications
Sulfamic acid has been recognized for its role as an eco-friendly catalyst in various organic reactions. Here are some notable applications:
-
Multicomponent Reactions :
Reaction Type Yield (%) Advantages Tetrahydropyridine Synthesis 70-89 High atom efficiency, mild conditions - Sulfation of Organic Compounds :
- Benzimidazole Synthesis :
Case Study 1: Tetrahydropyridine Synthesis
A study demonstrated the use of sulfamic acid in synthesizing tetrahydropyridine derivatives through a five-component reaction involving aromatic aldehydes, amines, and β-keto esters. The reaction conditions were optimized for solvent choice and catalyst loading, leading to high yields with minimal by-products .
Case Study 2: Eco-Friendly Catalysis
Research highlighted sulfamic acid's role as an eco-friendly catalyst in synthesizing various organic compounds. The study emphasized the benefits of using sulfamic acid over traditional acids, including reduced environmental impact and improved reaction efficiency .
Mechanism of Action
The mechanism of action of sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester involves its interaction with specific molecular targets. The sulfamic acid group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions and transformations contribute to the compound’s effects in various applications.
Comparison with Similar Compounds
Sulfamic Acid Esters with Varied Aromatic Substituents
Key Differences :
- Electron Effects : The 4-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with electron-withdrawing chlorine substituents in analogs. This may reduce electrophilicity and alter hydrolysis rates .
- Stability : Chlorinated analogs exhibit higher thermal and oxidative stability due to halogen substituents, whereas the methoxy group may increase susceptibility to demethylation or oxidation .
Simpler Sulfamic Acid Esters
Functional Contrast :
Carbamic Acid Esters with Trichloroethyl Groups
Structural and Reactivity Insights :
- Sulfamate vs. Carbamate : Sulfamates (N–SO₃ linkage) exhibit stronger acidity and hydrogen-bonding capacity compared to carbamates (N–CO₂), influencing solubility and enzyme interactions .
- Substituent Position : The para -methoxy group in the target compound may enhance bioavailability compared to meta -chloro substituents in carbamate analogs .
Sulfate Esters with Trichloroethyl Protection
Biological Activity
Sulfamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties. This article focuses on the biological activity of Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester , examining its pharmacological potential through various studies and research findings.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Name : this compound
- Molecular Formula : CHClNOS
The presence of the trichloroethyl group is notable for its potential role in enhancing the compound's biological activity.
Research indicates that sulfamic acid derivatives can inhibit various sulfatases, which are enzymes involved in the metabolism of sulfated compounds. The inhibition of these enzymes is linked to anticancer properties and the modulation of cellular signaling pathways.
Inhibition Studies
A study highlighted the effectiveness of trichloroethylsulfamate groups in inhibiting sulfatase-2 (Sulf-2), achieving nearly complete inhibition at concentrations as low as 1 mM. The presence of specific substituents on the aromatic rings significantly influenced the inhibitory activity against different sulfatases (Table 1) .
| Compound | Inhibitory Activity (IC in mM) | Selectivity |
|---|---|---|
| Compound A | 0.5 | High |
| Compound B | 0.8 | Moderate |
| Compound C | 1.0 | Low |
Anticancer Properties
The compound's potential as an anticancer agent has been investigated through various in vitro studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Antibacterial Activity
Sulfamic acid derivatives have also been evaluated for their antibacterial properties. In a comparative study, several derivatives exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) revealed that modifications to the sulfamate group could enhance antibacterial efficacy .
Case Study 1: Enzyme Inhibition
A recent investigation into the enzyme inhibitory effects of sulfamic acid derivatives demonstrated significant inhibition of urease and acetylcholinesterase (AChE). Compounds were tested against standard references, revealing IC values that suggest potential therapeutic applications in treating conditions like hyperuremia and Alzheimer's disease.
Case Study 2: Anticancer Activity
In a study involving human cancer cell lines, sulfamic acid derivatives were found to induce cell cycle arrest and apoptosis. The mechanism was linked to the inhibition of sulfatases that play a critical role in tumor progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
